
Pyrazin-2-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Pyrazin-2-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone” is a complex organic molecule that contains a pyrazine ring, a pyridine ring, and a piperidine ring . These types of compounds are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazine, pyridine, and piperidine rings would likely contribute to the compound’s overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the pyrazine, pyridine, and piperidine rings could potentially make the compound reactive under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other substances .Applications De Recherche Scientifique
Antiproliferative Agents
Compounds with structural similarities have been studied as antiproliferative agents against various types of cancer, such as human colorectal (HCT116) and ovarian (A2780) carcinoma . The presence of pyrazinyl and pyridinyloxy groups may contribute to the compound’s ability to inhibit cancer cell growth.
Catalysis in Organic Reactions
Similar compounds have been used as catalysts for the oxidation of alkanes and alcohols with peroxides under mild conditions . The pyrazinyl moiety could potentially act as a ligand in metal complexes, enhancing their catalytic activity.
Antimicrobial Activity
Hydrazones, which share a structural motif with the compound , are known for their antimicrobial activity . Complexation with biocompatible metal ions can enhance their effectiveness and longevity, suggesting potential antimicrobial applications for Pyrazin-2-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone.
Electrocatalysts for Hydrogen Evolution Reaction (HER)
Metal complexes based on similar structures can act as electrocatalysts for HER from water . The compound’s structure may allow it to form complexes that facilitate electrocatalytic activity, contributing to sustainable energy solutions.
Anti-fibrotic Activities
Related compounds have shown anti-fibrotic activities, surpassing standard treatments like Pirfenidone . The pyridinyl group in the compound could interact with biological targets to mitigate fibrosis.
Pharmaceutical Intermediates
Aromatic ketones, particularly those with pyridin-2-yl-methanone motifs, are significant pharmaceutical intermediates . The compound could be synthesized through transition metal-catalyzed oxidation reactions and used in pharmaceutical development.
Mécanisme D'action
Target of Action
Similar compounds have been found to target proteins like serine/threonine-protein kinase b-raf . Some derivatives of this substance are known to act as potent and selective α2-adrenergic receptor antagonists .
Mode of Action
For instance, similar compounds have been found to inhibit the activity of their target proteins, leading to downstream effects .
Biochemical Pathways
Similar compounds have been found to affect various pathways, leading to downstream effects such as anti-tubercular activity .
Pharmacokinetics
Similar compounds have been found to exhibit significant activity against mycobacterium tuberculosis h37ra with 50% inhibitory concentrations (ic 50) ranging from 135 to 218 μM .
Result of Action
Similar compounds have been found to exhibit significant anti-tubercular activity .
Action Environment
Similar compounds have been synthesized using environmentally friendly techniques .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
pyrazin-2-yl-(4-pyridin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c20-15(13-11-16-7-8-17-13)19-9-4-12(5-10-19)21-14-3-1-2-6-18-14/h1-3,6-8,11-12H,4-5,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFZBHZCLIWSNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=N2)C(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazin-2-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

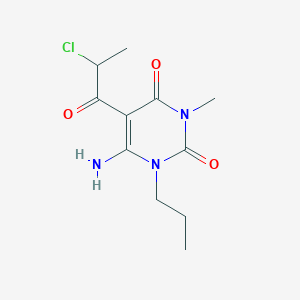

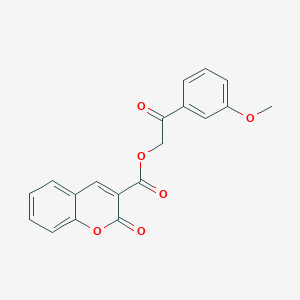
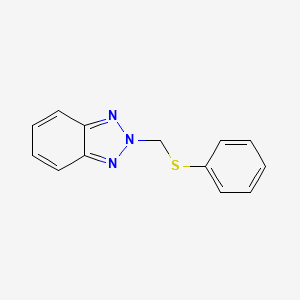
![cis-Tetrahydro-1H-cyclopenta[c]thiophen-5(3H)-one](/img/structure/B2925742.png)
![N-[(4-benzyl-5-benzylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2925743.png)
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-[(4-hydroxyphenyl)diazenyl]benzoate](/img/structure/B2925744.png)
![N-(2,4-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2925746.png)
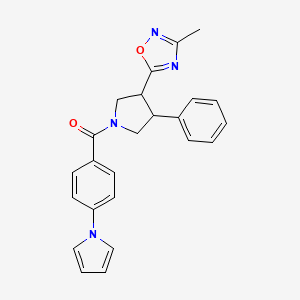
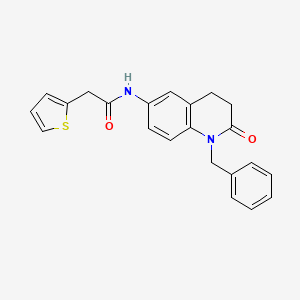
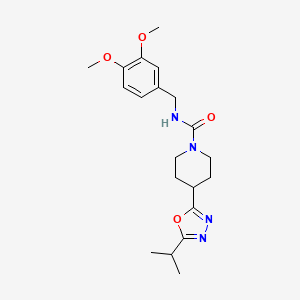
![N-ethyl-N-[2-(methylamino)-2-oxoethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2925751.png)
![3-(4-chloro-3-(trifluoromethyl)phenyl)-2,11-dimethyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2925756.png)
![(2Z)-2-[(acetyloxy)imino]-N-(3-chloro-4-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2925757.png)